molecular formula C11H14O3 B14597878 8a-Ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione CAS No. 59711-44-3

8a-Ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione

Katalognummer: B14597878
CAS-Nummer: 59711-44-3
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: OVBVDCISRFZNKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8a-Ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione is a complex organic compound with a unique structure that includes an ethenyl group and a hexahydroisochromene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8a-Ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione typically involves multiple steps, starting from simpler organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

8a-Ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more saturated compound .

Wissenschaftliche Forschungsanwendungen

8a-Ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 8a-Ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

59711-44-3

Molekularformel

C11H14O3

Molekulargewicht

194.23 g/mol

IUPAC-Name

8a-ethenyl-1,4,4a,5,6,8-hexahydroisochromene-3,7-dione

InChI

InChI=1S/C11H14O3/c1-2-11-6-9(12)4-3-8(11)5-10(13)14-7-11/h2,8H,1,3-7H2

InChI-Schlüssel

OVBVDCISRFZNKZ-UHFFFAOYSA-N

Kanonische SMILES

C=CC12CC(=O)CCC1CC(=O)OC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.